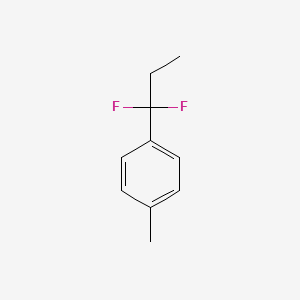

1-(1,1-Difluoropropyl)-4-methylbenzene

Beschreibung

1-(1,1-Difluoropropyl)-4-methylbenzene is an aromatic compound featuring a para-methyl-substituted benzene ring attached to a 1,1-difluoropropyl chain. This structure combines the electronic effects of fluorine atoms with the steric and hydrophobic properties of the alkyl chain. Fluorination at the propyl group enhances electronegativity and may influence reactivity, solubility, and metabolic stability, making it relevant in pharmaceuticals and agrochemicals. Limited toxicity data suggest cautious handling .

Eigenschaften

IUPAC Name |

1-(1,1-difluoropropyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-3-10(11,12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMWYWPQEOYBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoropropyl)-4-methylbenzene can be synthesized through various methods. One common approach involves the alkylation of 4-methylbenzene (toluene) with 1,1-difluoropropyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,1-Difluoropropyl)-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the propyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products:

Substitution: Products may include hydroxylated or aminated derivatives.

Oxidation: Products include benzoic acid or benzaldehyde derivatives.

Reduction: Products include cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1,1-Difluoropropyl)-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to the stability imparted by fluorine atoms.

Wirkmechanismus

The mechanism by which 1-(1,1-difluoropropyl)-4-methylbenzene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Compounds

Key Observations :

- Fluorine placement (propyl vs. methoxy) alters electronic effects: Difluoropropyl introduces strong electron-withdrawing inductive effects, while difluoromethoxy adds resonance contributions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Fluorinated alkyl chains (e.g., difluoropropyl) reduce hydrophobicity compared to non-fluorinated tert-butyl groups .

- Difluoromethoxy derivatives exhibit higher solubility in polar solvents due to the oxygen atom .

Biologische Aktivität

1-(1,1-Difluoropropyl)-4-methylbenzene, a fluorinated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2. The presence of both a difluoropropyl group and a methyl group on the benzene ring imparts unique chemical properties that enhance its reactivity and stability compared to other similar compounds. The fluorine atoms are known to influence the compound's interaction with biological targets, potentially increasing its efficacy in various applications.

Interaction with Molecular Targets

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. The fluorine substituents can enhance binding affinity and specificity for certain molecular targets. This mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors to modulate signaling pathways related to cell proliferation and apoptosis.

These interactions can lead to various biological effects, including antimicrobial and anticancer properties .

Biological Activity Data

Research indicates that derivatives of this compound exhibit several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Anti-inflammatory | Shows promise in reducing inflammation markers in experimental models. |

Antimicrobial Properties

A study investigating the antimicrobial effects of fluorinated compounds found that this compound derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Anticancer Activity

In a preclinical study, derivatives were tested against several cancer cell lines. The results indicated that certain analogs exhibited potent cytotoxicity, leading to apoptosis in cancer cells. The study highlighted the importance of the difluoropropyl group in enhancing the compound's ability to induce cell death through the activation of apoptotic pathways.

Q & A

Q. What are the common synthetic routes for 1-(1,1-Difluoropropyl)-4-methylbenzene, and how do reaction conditions influence yield?

The synthesis typically involves fluorination or alkylation reactions. A key method uses diethylaminosulfur trifluoride (DAST) to fluorinate precursors like 1-(4-bromophenyl)propan-1-one in dichloromethane at -70°C, followed by stirring at room temperature for 24 hours . Temperature control (-70°C to RT) minimizes side reactions, while solvent choice (e.g., DCM) ensures solubility. Yield optimization requires strict anhydrous conditions to prevent DAST hydrolysis. Alternative routes include Friedel-Crafts alkylation of toluene derivatives with difluoropropyl halides under Lewis acid catalysis (e.g., AlCl₃) .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks are expected?

- ¹H NMR : The methyl group on the benzene ring appears as a singlet near δ 2.3 ppm, while the difluoropropyl group shows splitting patterns (e.g., doublet of triplets) due to coupling with fluorine atoms .

- ¹⁹F NMR : Distinct signals for the CF₂ group (δ -110 to -120 ppm) and aromatic fluorine substituents (if present) .

- IR : Stretching vibrations for C-F bonds (~1100–1250 cm⁻¹) and aromatic C-H (~3000 cm⁻¹) .

- HPLC : Retention time varies with mobile phase (e.g., methanol/buffer systems), validated against reference standards .

Q. What safety precautions are critical when handling this compound?

While full toxicity data are lacking, PPE (gloves, goggles, lab coat) and fume hoods are mandatory due to potential irritancy. Combustion releases toxic fumes (e.g., HF), requiring carbon dioxide or dry chemical extinguishers . Accidental releases should be contained with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Questions

Q. How can researchers resolve contradictions in NMR data caused by fluorine’s electronegativity?

Fluorine’s strong electronegativity deshields adjacent protons, complicating splitting patterns. Strategies include:

- Decoupling experiments to isolate ¹H-¹⁹F couplings.

- 2D NMR (HSQC, HMBC) to correlate fluorine and proton environments .

- DFT calculations to predict chemical shifts and validate experimental data . For example, the difluoropropyl group’s geminal fluorine atoms create distinct coupling constants (²J~15 Hz), aiding assignment .

Q. How can reaction conditions be optimized for high-purity difluoropropyl intermediates?

- Inert atmosphere (N₂/Ar) : Prevents oxidation of sensitive intermediates like Grignard reagents .

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution in alkylation steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in fluorination reactions, improving regioselectivity .

- Temperature gradients : Stepwise heating (e.g., -70°C → 0°C → RT) minimizes side reactions during DAST-mediated fluorination .

Q. What experimental designs are suitable for studying this compound’s role in polymer coatings?

- Monomer functionalization : Incorporate the compound into acrylate or epoxy resins via radical polymerization. Monitor thermal stability (TGA) and chemical resistance (solvent immersion tests) .

- Surface analysis : Use XPS to quantify fluorine content on polymer surfaces, correlating with hydrophobicity (contact angle measurements) .

- Accelerated aging : Expose coatings to UV light (QUV tester) and measure fluorine retention via FTIR .

Q. How can ecological impact assessments proceed given limited biodegradation data?

- Read-across models : Compare with structurally similar fluorinated benzenes (e.g., 1-chloro-4-fluorobenzene) to estimate persistence or bioaccumulation .

- Microcosm studies : Incubate the compound with soil/water samples and quantify degradation products (e.g., LC-MS/MS) .

- QSAR predictions : Use software like EPI Suite to predict log Kow (lipophilicity) and BCF (bioaccumulation factor) .

Methodological Challenges

Q. How to address low yields in multi-step syntheses involving difluoropropyl groups?

- Intermediate trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates after fluorination .

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer in exothermic DAST reactions .

- Byproduct analysis : Identify side products (e.g., elimination products) via GC-MS and adjust stoichiometry or catalysts .

Q. What strategies validate interactions between this compound and biological targets (e.g., enzymes)?

- Molecular docking : Simulate binding to active sites (e.g., cytochrome P450) using software like AutoDock .

- Fluorescence quenching : Monitor changes in tryptophan fluorescence upon compound addition to assess protein binding .

- Enzyme inhibition assays : Measure IC₅₀ values for target enzymes (e.g., kinases) using kinetic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.